3-Formyl-1h-indazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

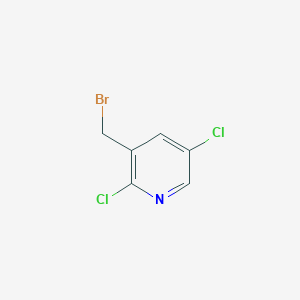

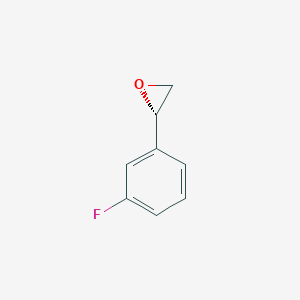

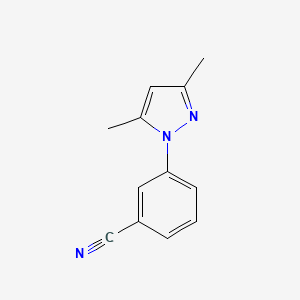

“3-Formyl-1h-indazole-4-carbonitrile” is a chemical compound with the molecular formula C9H5N3O . It is used as a reactant for the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators .

Synthesis Analysis

Indazole derivatives have been synthesized using various methods. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .

Molecular Structure Analysis

The molecular structure of “3-Formyl-1h-indazole-4-carbonitrile” consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The average mass of the molecule is 171.156 Da and the monoisotopic mass is 171.043259 Da .

Chemical Reactions Analysis

Indazole derivatives have been used in various chemical reactions. They have been used as reactants for the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators . They have also been used as reactants for the enantioselective preparation of antifungal agents .

Applications De Recherche Scientifique

Synthesis of Novel Compounds

3-Formyl-1H-indazole-4-carbonitrile plays a role in the synthesis of various novel compounds. For instance, it's used in the production of pyrimidine and indazole derivatives. These derivatives have been evaluated for their antimicrobial activity against various bacterial and fungal species (Yakaiah et al., 2008).

Synthesis Methods

Various methods have been developed for the synthesis of 1-aryl-3-formyl-4,6-dinitro-1H-indazoles, involving 3-formyl-1H-indazole-4-carbonitrile. These methods enable the creation of compounds with potential for different applications, such as nucleophilic substitution reactions (Starosotnikov et al., 2003).

Novel Tricyclic Derivatives

3-Formyl-1H-indazole-4-carbonitrile is instrumental in the synthesis of novel tricyclic pyrimido[1,2-b]indazole-3-carbonitrile derivatives. These compounds integrate biologically active pyrimidine and indazole templates and are synthesized using a base-catalyzed, three-component reaction (Shinde & Jeong, 2016).

Anticancer Research

Compounds synthesized using 3-formyl-1H-indazole-4-carbonitrile, like 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, have displayed significant anticancer activities. These compounds were evaluated for their effectiveness against various cancer cell lines, demonstrating potential as frameworks for developing new anticancer drugs (Kachaeva et al., 2018).

Inhibition of Nitric Oxide Synthases

Certain indazole derivatives, including those involving 3-formyl-1H-indazole-4-carbonitrile, have been evaluated for their inhibitory effects on nitric oxide synthases. These compounds have shown selectivity and potency in inhibiting these enzymes, which is significant for potential therapeutic applications (Cottyn et al., 2008).

Orientations Futures

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They have gained considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities . Therefore, it is expected that indazole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Propriétés

IUPAC Name |

3-formyl-2H-indazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O/c10-4-6-2-1-3-7-9(6)8(5-13)12-11-7/h1-3,5H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSWGCCMZUFBAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)C#N)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629927 |

Source

|

| Record name | 3-Formyl-2H-indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formyl-1h-indazole-4-carbonitrile | |

CAS RN |

797804-56-9 |

Source

|

| Record name | 3-Formyl-2H-indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(2-Methylphenyl)methoxy]phenyl]methanol](/img/structure/B1359180.png)

![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine)](/img/structure/B1359186.png)

![7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1359188.png)

![3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1359199.png)